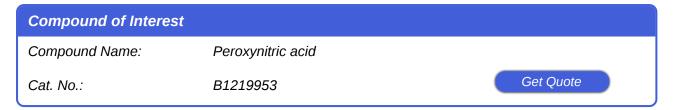


Spectroscopic Distinction of Peroxynitric Acid and Peroxynitrite: A Comparative Guide

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For researchers, scientists, and drug development professionals, the accurate differentiation of **peroxynitric acid** (HOONO₂) from its isomer peroxynitrite (ONOO⁻) is critical due to their distinct chemical reactivities and biological implications. This guide provides an objective comparison of spectroscopic methods for distinguishing these two potent reactive nitrogen species, supported by experimental data and detailed methodologies.

Peroxynitric acid (PNA) and peroxynitrite (PN) are isomers with the same molecular formula (HNO₃) but different atomic arrangements, leading to significant differences in their stability and reactivity.[1][2] Peroxynitrite is a potent nucleophile, oxidant, and nitrating agent, implicated in various pathological conditions.[3][4] **Peroxynitric acid**, while also a strong oxidant, exhibits different reaction kinetics and pathways.[5][6] The ability to selectively detect and quantify each species is therefore paramount in studying their roles in chemical and biological systems. Spectroscopic techniques offer powerful, non-invasive tools for this purpose.

Comparative Spectroscopic Analysis

The primary spectroscopic methods for distinguishing **peroxynitric acid** from peroxynitrite are UV-Visible Absorption Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique probes different molecular properties, providing a unique fingerprint for each isomer.



Spectroscopic Method	Peroxynitric Acid (HOONO ₂)	Peroxynitrite (ONOO ⁻)	Key Distinguishing Features
UV-Visible Absorption	Monotonic rise in absorbance between 290 and 230 nm[7]	Strong, broad absorption maximum at 302 nm (in alkaline solution)[3][8][9]	The distinct and strong absorbance peak of peroxynitrite at 302 nm is the most straightforward spectroscopic marker for its detection and quantification.
$\epsilon_{245} = 400 \pm 30 \text{ M}^{-1}$ cm ⁻¹ [7]	ε ₃₀₂ = 1670 - 1705 M ⁻¹ cm ⁻¹ [3][9]	The molar absorptivity of peroxynitrite at its λmax is significantly higher than that of peroxynitric acid in the UV region.	
Raman Spectroscopy	Key vibrational modes yet to be fully identified, but theoretical studies and some experimental data exist.[7][10]	Intense, broad band centered at ~642 cm ⁻¹ (in aqueous solution) [11][12][13]	The prominent Raman band of peroxynitrite around 642 cm ⁻¹ , which is unusually broad, serves as a characteristic signature.[13]
Theoretical spectra show distinct vibrational modes from peroxynitrite.[7]	A band at ~658 cm ⁻¹ has been observed for a copper-bound cisperoxynitrite complex. [13]	The specific vibrational frequencies and their intensities in the Raman spectra of the two isomers are fundamentally different due to their distinct bonding arrangements.	



¹⁵N NMR Spectroscopy Chemical shift of -28.3 ppm (relative to dilute nitric acid)[5][7]

The cis ONOO⁻ is the most stable and predominant isomer.
[11][12]

The ¹⁵N chemical shift provides a clear distinction between the nitrogen environments in peroxynitric acid and peroxynitrite.

Experimental Protocols

Accurate spectroscopic analysis relies on the proper synthesis and handling of **peroxynitric acid** and peroxynitrite. The following are summarized protocols for their laboratory synthesis.

Synthesis of Peroxynitrite (ONOO⁻)

A common and effective method for synthesizing peroxynitrite is the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong base.[14][15]

Materials:

- Sodium nitrite (NaNO₂)
- Hydrogen peroxide (H₂O₂)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO₂) for purification[14]
- Syringe pump

Procedure:

 Prepare solutions of 0.6 M NaNO₂, 0.7 M H₂O₂, 0.6 M HCl, and 1.5 M NaOH. All solutions should be kept on ice.



- Using a syringe pump, rapidly mix the acidified hydrogen peroxide solution (a mixture of the H₂O₂ and HCl solutions) with the sodium nitrite solution.
- Immediately quench the reaction by mixing the flow with the 1.5 M NaOH solution. The formation of a characteristic yellow color indicates the presence of peroxynitrite.
- To remove unreacted hydrogen peroxide, which can interfere with subsequent experiments, treat the solution with manganese dioxide. The decomposition of H₂O₂ is evident by the evolution of oxygen gas.
- Centrifuge or filter the solution to remove the MnO₂.
- The concentration of the peroxynitrite stock solution should be determined spectrophotometrically by measuring its absorbance at 302 nm in an alkaline buffer (e.g., 0.1 M NaOH), using a molar extinction coefficient of ε₃₀₂ = 1670 M⁻¹ cm⁻¹.[3]
- Store the peroxynitrite solution in aliquots at -80°C.

Synthesis of Aqueous Peroxynitric Acid (HOONO₂)

Peroxynitric acid can be synthesized in aqueous solution by the reaction of nitrous acid with an excess of hydrogen peroxide at low temperatures.[5][6]

Materials:

- Sodium nitrite (NaNO₂)
- Sulfuric acid (H₂SO₄) or another suitable acid
- Hydrogen peroxide (H₂O₂, >30%)

Procedure:

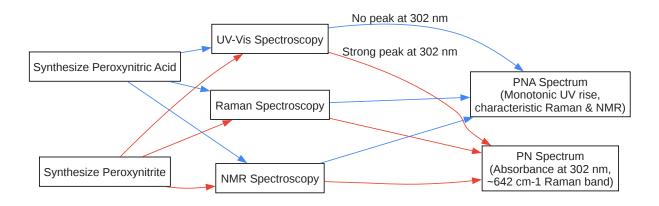
- Prepare a solution of nitrous acid by acidifying a solution of sodium nitrite.
- Cool the nitrous acid solution and a solution of hydrogen peroxide to 0°C or below.



- Slowly add the nitrous acid solution to a greater-than-twofold excess of the cold hydrogen peroxide solution with vigorous stirring, while maintaining the temperature at or below 0°C.
- The resulting solution contains aqueous peroxynitric acid. Due to its limited stability, it should be used promptly for spectroscopic analysis. In acidic solution at room temperature, it has a half-life of about 30 minutes.[5]

Spectroscopic Measurement Workflow

The following diagram illustrates a generalized workflow for distinguishing **peroxynitric acid** from peroxynitrite using the spectroscopic methods discussed.



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